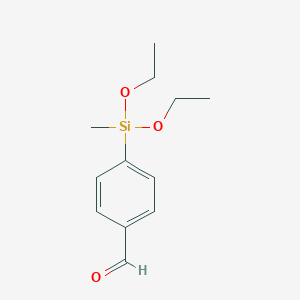
4-(Diethoxy(methyl)silyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Diethoxy(methyl)silyl)benzaldehyde is an organosilicon compound characterized by the presence of a benzaldehyde group attached to a diethoxy(methyl)silyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-(Diethoxy(methyl)silyl)benzaldehyde can be synthesized through a condensation reaction involving 3-aminopropyl(diethoxy)methylsilane and 4-hydroxybenzaldehyde . The reaction typically occurs under reflux conditions in a suitable solvent such as toluene, with the presence of a catalyst to facilitate the condensation process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Diethoxy(methyl)silyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The silyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: 4-(Diethoxy(methyl)silyl)benzoic acid.
Reduction: 4-(Diethoxy(methyl)silyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
4-(Diethoxy(methyl)silyl)benzaldehyde has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of polymers and other organosilicon compounds.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals and therapeutic agents.
Wirkmechanismus
The mechanism of action of 4-(Diethoxy(methyl)silyl)benzaldehyde involves its reactivity with various functional groups. The aldehyde group can undergo nucleophilic addition reactions, while the silyl group can participate in substitution and condensation reactions. These interactions enable the compound to form a wide range of derivatives with diverse chemical properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(tert-Butyldimethylsilyl)oxy benzaldehyde: Similar structure with a tert-butyldimethylsilyl group instead of a diethoxy(methyl)silyl group.
3-(Diethoxy(methyl)silyl)propan-1-amine: Contains a similar diethoxy(methyl)silyl group but with an amine functionality.
Uniqueness
The presence of the silyl group enhances its stability and allows for the formation of diverse derivatives through substitution reactions .
Eigenschaften
Molekularformel |
C12H18O3Si |
|---|---|
Molekulargewicht |
238.35 g/mol |
IUPAC-Name |
4-[diethoxy(methyl)silyl]benzaldehyde |
InChI |
InChI=1S/C12H18O3Si/c1-4-14-16(3,15-5-2)12-8-6-11(10-13)7-9-12/h6-10H,4-5H2,1-3H3 |
InChI-Schlüssel |
YZMRIFZQIAXSBB-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](C)(C1=CC=C(C=C1)C=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-iodo-6-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12842880.png)


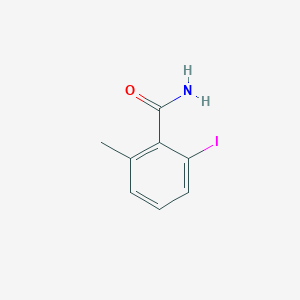
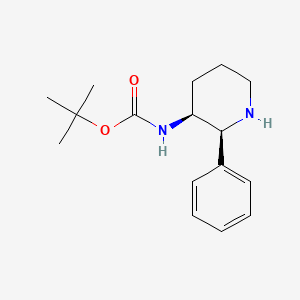
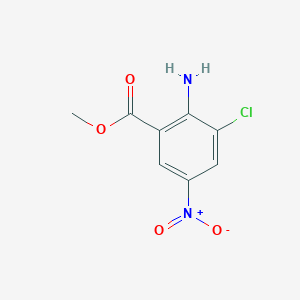
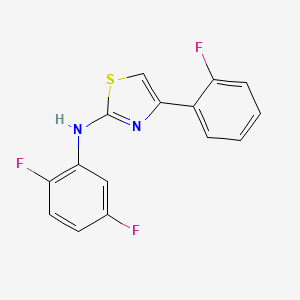
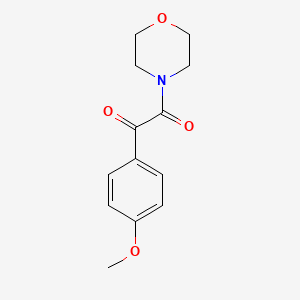
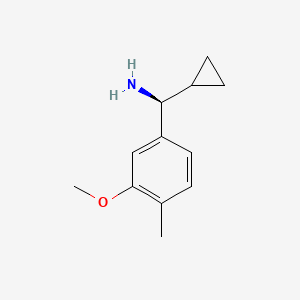
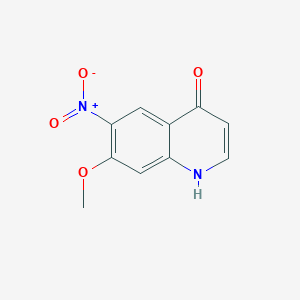
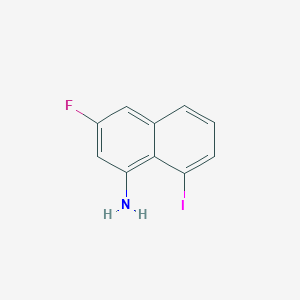
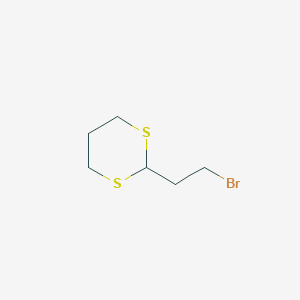
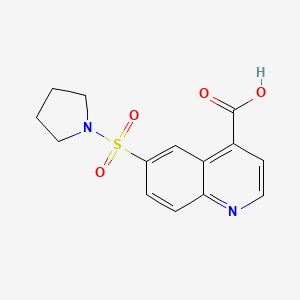
![Acetamide,N-(cyclohexylmethyl)-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12842958.png)
